molecular formula C12H12F2O3 B15089611 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde

Cat. No.: B15089611
M. Wt: 242.22 g/mol
InChI Key: GMUQKCKJXAMWGY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde with distinct substituents: a difluoromethoxy group at position 4 and a cyclopropylmethoxy group at position 3 of the benzene ring (Fig. 1). The difluoromethoxy group imparts electron-withdrawing effects, enhancing molecular stability and influencing electronic properties . The cyclopropylmethoxy group introduces steric rigidity due to its strained cyclopropane ring, which can modulate reactivity and selectivity in synthetic applications .

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde

InChI

InChI=1S/C12H12F2O3/c13-12(14)17-11-5-9(6-15)3-4-10(11)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2

InChI Key

GMUQKCKJXAMWGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)OC(F)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde

The foundational step involves substituting a halogen atom at the 3-position of 4-hydroxybenzaldehyde with a cyclopropylmethoxy group. This reaction is typically conducted in aprotic polar solvents (e.g., acetone, DMF) using strong bases (e.g., KH, NaH) to deprotonate the phenolic hydroxyl group, enabling nucleophilic displacement.

Key Experimental Data from Patent CN102690194A:

Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
3-Bromo-4-hydroxy KH Acetone 70 15 80 92.5
3-Iodo-4-hydroxy NaH DMF 130 12 80 85.6
3-Chloro-4-hydroxy NaH Cyclopropylmethanol 100 10 82 88.0
3-Bromo-4-hydroxy KH DMAc 60 12 92 94.6

The choice of solvent significantly impacts reaction efficiency. For example, using cyclopropylmethanol as both solvent and reagent (Entry 3) simplifies purification but requires higher temperatures. Conversely, DMAc at 60°C (Entry 4) achieves superior yield (92%) and purity (94.6%), attributed to improved solubility of intermediates.

Step 2: Introduction of Difluoromethoxy Group

The intermediate 3-cyclopropylmethoxy-4-hydroxybenzaldehyde undergoes O-difluoromethylation using chlorodifluoroacetic acid derivatives (e.g., sodium chlorodifluoroacetate) under basic conditions. This step demands careful pH control to avoid aldehyde oxidation.

Representative Conditions from Patent CN102690194A:

Intermediate Reagent Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Formula III Sodium chlorodifluoroacetate KOH DMSO 120 12 85 93.6
Formula III Ethyl chlorodifluoroacetate KOH DMF 60 8 90 89.6
Formula III Chlorodifluoroacetic acid Na2CO3 1,4-Dioxane 90 8 90 89.6

The use of DMSO at 120°C (Entry 1) facilitates complete conversion but risks thermal degradation, whereas milder conditions in DMF (Entry 2) balance yield and side-product formation.

Direct Alkylation of Pre-functionalized Intermediates

An alternative route described in Patent WO2012147098A2 involves alkylating 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide. This method bypasses sequential functionalization, potentially reducing synthesis steps.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Sequential Approach (Patent):
    • Advantages: High regioselectivity, avoids pre-functionalized starting materials.
    • Drawbacks: Multi-step synthesis increases time and cost.
  • Direct Alkylation (Patent):
    • Advantages: Fewer steps, higher atom economy.
    • Drawbacks: Dependent on scarce 3-hydroxy-4-(difluoromethoxy)benzaldehyde.

Industrial Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing, critical for exothermic alkylation steps. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) reduce reaction times by 30–40%.

Challenges and Mitigation Strategies

Aldehyde Oxidation

The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N2/Ar) and low-temperature processing. Patent reports successful inhibition of oxidation by maintaining pH < 2 during workup.

Byproduct Formation

Competing O-alkylation at the 4-position is minimized using bulky bases (e.g., KH) that favor steric control.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid.

    Reduction: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Function

The compound’s unique substituents differentiate it from analogs. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 3 / 4) Molecular Weight Key Properties Applications References
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde Cyclopropylmethoxy / Difluoromethoxy 242.22 g/mol High stability, steric rigidity, electron-withdrawing effects PDE4 inhibitor intermediates, OPVs
4-(Cyclopropylmethoxy)benzaldehyde (S5) Cyclopropylmethoxy / H 177.09 g/mol Reduced polarity, lower steric hindrance Synthetic intermediates
4-(Difluoromethoxy)-3-methoxybenzaldehyde Methoxy / Difluoromethoxy 188.13 g/mol Moderate electron withdrawal, reduced rigidity Drug discovery, materials science
4-(Difluoromethoxy)-3-hydroxybenzaldehyde Hydroxy / Difluoromethoxy 172.12 g/mol Enhanced solubility, reactive hydroxyl group PDE4 inhibitor precursors (e.g., GEBR-32a)

Key Research Findings

Electronic and Steric Modulation
  • The difluoromethoxy group in the target compound lowers electron density at the aromatic ring compared to non-fluorinated analogs (e.g., 4-methoxy derivatives), enhancing electrophilic substitution reactivity .
  • Cyclopropylmethoxy vs. Methoxy: The cyclopropyl group increases steric bulk, reducing rotational freedom and improving metabolic stability in drug candidates .
Pharmaceutical Relevance
  • Roflumilast Synthesis : The aldehyde group in the target compound is oxidized to a carboxylic acid, a key step in forming roflumilast’s benzamide core . In contrast, 4-(Cyclopropylmethoxy)benzaldehyde (S5) lacks the difluoromethoxy group, limiting its utility in PDE4 inhibitor synthesis .
  • GEBR-32a : Derived from 4-(difluoromethoxy)-3-hydroxybenzaldehyde, this PDE4D inhibitor highlights the importance of hydroxyl groups in blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde, also known as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is a benzaldehyde derivative that has garnered attention due to its significant biological activities, particularly in the context of inflammatory diseases and fibrosis. This compound serves as an important intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used primarily for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Chemical Structure and Properties

  • Molecular Formula : C12H12F2O3
  • Molecular Weight : 242.22 g/mol
  • Functional Groups : The compound features a benzene ring with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.

Research indicates that this compound exhibits notable biological activities through several mechanisms:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to inhibit TGF-β1-induced EMT, a process associated with pulmonary fibrosis. This inhibition is mediated via modulation of the Smad signaling pathway, specifically reducing the phosphorylation of Smad2/3, which plays a crucial role in fibrotic responses .
  • Phosphodiesterase-4 Inhibition : As an intermediate in Roflumilast synthesis, it contributes to the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with anti-inflammatory effects and modulation of immune responses .

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity Mechanism References
Inhibition of EMTModulates TGF-β1 signaling; reduces Smad2/3 phosphorylation
PDE4 InhibitionIncreases cAMP levels; reduces inflammation
Potential Antifibrotic EffectsSuppresses collagen production and promotes E-cadherin expression

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study demonstrated that treatment with derivatives of this compound significantly reduced markers of fibrosis in rat models subjected to bleomycin-induced pulmonary fibrosis. The treatment led to decreased expression of α-SMA (alpha-smooth muscle actin) and collagen I while increasing E-cadherin levels, indicating a shift away from fibrotic processes .
  • Another research effort focused on the pharmacokinetics and interaction profiles of this compound, highlighting its potential therapeutic applications beyond respiratory diseases, including possible roles in other inflammatory conditions .

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